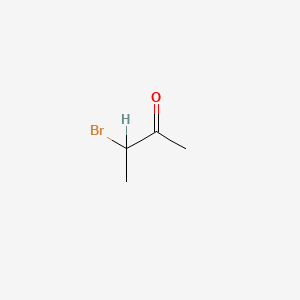

3-Bromo-2-butanone

Description

The exact mass of the compound 3-Bromo-2-butanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-3(5)4(2)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBOUFHCTIFWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883587 | |

| Record name | 2-Butanone, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

814-75-5 | |

| Record name | 3-Bromo-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Bromo-2-butanone (CAS 814-75-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of 3-bromo-2-butanone, a versatile reagent in organic synthesis. The information is curated for professionals in research and development, with a focus on its physicochemical properties, spectral data, synthesis, and key chemical reactions.

Chemical Identity and Physicochemical Properties

3-Bromo-2-butanone, also known as 3-bromobutan-2-one, is an α-haloketone widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] Its utility stems from the two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution.[2]

Table 1: Physicochemical Properties of 3-Bromo-2-butanone

| Property | Value | Reference(s) |

| CAS Number | 814-75-5 | [3] |

| Molecular Formula | C₄H₇BrO | [3] |

| Molecular Weight | 151.00 g/mol | [3] |

| Appearance | Clear, light yellow to brown liquid | [1] |

| Boiling Point | 36 °C at 11 mmHg | [3] |

| Density | 1.416 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.458 - 1.460 | |

| Flash Point | 51 °C (123.8 °F) | [3] |

| Solubility | Miscible with dichloromethane. Soluble in water to some extent. | [1][4] |

| InChI Key | BNBOUFHCTIFWHN-UHFFFAOYSA-N | [5][6][7] |

| Canonical SMILES | CC(C(=O)C)Br | [5][6] |

Spectral Characterization

The structural identity of 3-bromo-2-butanone is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 3-bromo-2-butanone are consistent with its structure, showing three distinct proton environments and four unique carbon environments.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.4 - 4.6 | Quartet (q) | 1H | CH-Br |

| ~ 2.4 | Singlet (s) | 3H | CH₃-C=O |

| ~ 1.8 | Doublet (d) | 3H | CH₃-CH |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 - 205 | C=O (C2) |

| ~ 45 - 50 | C-Br (C3) |

| ~ 28 - 32 | CH₃-C=O (C1) |

| ~ 18 - 22 | CH₃-CH (C4) |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to its functional groups. The data below is for a liquid film sample.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980 - 2920 | Medium | C-H Stretch (Aliphatic) |

| ~ 1715 - 1725 | Strong, Sharp | C=O Stretch (Ketone) |

| ~ 1450 - 1360 | Medium | C-H Bend (Aliphatic) |

| ~ 650 - 550 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals a characteristic fragmentation pattern and a distinctive isotopic signature due to the presence of bromine.

Table 5: Key Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Assignment |

| 152 | Moderate | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 150 | Moderate | [M]⁺ (presence of ⁷⁹Br isotope) |

| 72 | Moderate | [M-Br]⁺ |

| 43 | 100% (Base Peak) | [CH₃CO]⁺ |

The molecular ion region shows two peaks of nearly equal intensity at m/z 150 and 152, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[3]

Synthesis Protocols

3-Bromo-2-butanone can be synthesized via several routes. A common laboratory method involves the direct α-bromination of 2-butanone. An alternative scalable method is outlined in patent CN103449992A, which proceeds through a multi-step sequence starting from methyl 3-oxopentanoate.

Experimental Protocol: Synthesis via Bromination of 2-Butanone (Illustrative)

This protocol is based on general methods for α-bromination of ketones.

Materials:

-

2-Butanone

-

Bromine (Br₂)

-

Methanol (anhydrous)

-

Diethyl ether

-

10% Aqueous Potassium Carbonate Solution

-

Water

-

Anhydrous Calcium Chloride

Procedure:

-

Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, charge 2-butanone (1.0 mole) and anhydrous methanol (600 mL).

-

Bromination: Cool the stirred solution in an ice-salt bath to 0–5 °C. Add bromine (1.0 mole) in a rapid, steady stream from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Maintain the reaction temperature at 10 °C. The red color of the bromine should fade over approximately 45-60 minutes.

-

Hydrolysis: Add 300 mL of water to the flask and stir the mixture at room temperature overnight to hydrolyze any intermediates.

-

Workup: Add an additional 900 mL of water to the mixture. Transfer the mixture to a separatory funnel and extract with diethyl ether (4 x 500 mL).

-

Washing: Combine the organic layers and wash with 10% aqueous potassium carbonate (200 mL), followed by water (2 x 200 mL).

-

Drying and Concentration: Dry the ether solution over anhydrous calcium chloride for 1 hour. Remove the solvent using a rotary evaporator at room temperature to yield the crude product.

-

Purification: Purify the crude 3-bromo-2-butanone by vacuum distillation.

Caption: Workflow for the synthesis of 3-Bromo-2-butanone.

Chemical Reactivity and Applications

3-Bromo-2-butanone is a valuable building block due to its dual reactivity. It serves primarily as an alkylating agent, where various nucleophiles displace the bromide.

Nucleophilic Substitution

The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates, and enolates) to introduce the 2-oxobutan-3-yl moiety into a target molecule. This is a cornerstone of its application in building more complex molecular frameworks.

Caption: General mechanism for nucleophilic substitution.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-haloketones like 3-bromo-2-butanone can undergo the Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base, followed by ring-opening to yield a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used). This reaction is a powerful method for carbon skeleton rearrangement and ring contraction in cyclic systems.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Bromo-2-butanone | 814-75-5 | AAA81475 | Biosynth [biosynth.com]

- 4. 3-BROMO-2-BUTANONE | 814-75-5 [chemicalbook.com]

- 5. 3-BROMO-2-BUTANONE(814-75-5) 1H NMR spectrum [chemicalbook.com]

- 6. 3-BROMO-2-BUTANONE(814-75-5) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Butanone, 3-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 3-Bromobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-bromobutan-2-one (CAS No. 814-75-5), a versatile reagent in organic synthesis and a building block for pharmaceuticals and agrochemicals.[1] Accurate knowledge of its physical characteristics is essential for its effective handling, application in synthetic protocols, and for process scale-up.

Core Physical and Chemical Data

3-Bromobutan-2-one is a colorless to light yellow or brown liquid with a strong odor.[1][2] It is classified as a flammable liquid and is known to be an irritant to the skin, eyes, and respiratory system.[1][3]

Data Presentation: Physical Properties of 3-Bromobutan-2-one

The fundamental physical properties of 3-bromobutan-2-one are summarized in the table below for quick reference and comparison.

| Physical Property | Value | Notes | Source(s) |

| Molecular Formula | C₄H₇BrO | [1][3][4] | |

| Molecular Weight | 151.00 g/mol | [3][4] | |

| Boiling Point | 36 °C | at 11 mmHg | [2][5][6] |

| Density | 1.416 g/mL | at 25 °C | [2] |

| 1.438 g/mL | Temperature not specified | [4] | |

| Refractive Index (n²⁰/D) | 1.458 - 1.460 | [2][4] | |

| Solubility | Miscible with dichloromethane.[1][2] Soluble in water to some extent.[1] | [1][2] | |

| Appearance | Clear light yellow to brown liquid | [1][2] | |

| CAS Number | 814-75-5 | [1][3][4] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the key physical properties of liquid compounds such as 3-bromobutan-2-one.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes and is a common technique for determining the boiling point of a liquid.[7]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this point, a continuous and rapid stream of bubbles will emerge from a capillary tube inverted in the liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of 3-bromobutan-2-one (a few drops)

Procedure:

-

Attach the small test tube containing a few drops of the liquid sample to the thermometer. The bottom of the test tube should be level with the thermometer bulb.[7]

-

Place a capillary tube, with its sealed end up, into the test tube.[7]

-

Clamp the assembly in a Thiele tube or suspend it in an oil bath, ensuring the oil level is above the sample level but below the opening of the test tube.[7]

-

Gently heat the side arm of the Thiele tube or the oil bath.[7] The temperature should rise at a rate of 5-10 °C per minute for an initial approach.[7]

-

As the liquid heats, air trapped in the capillary will bubble out.

-

When the temperature approaches the expected boiling point, reduce the heating rate. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature recorded the moment the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. This procedure uses common laboratory glassware and an analytical balance.[4][8]

Principle: The density is calculated by accurately measuring the mass of a known volume of the liquid.[8]

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

-

Thermometer

-

Sample of 3-bromobutan-2-one

Procedure:

-

Ensure the graduated cylinder is clean and completely dry.

-

Weigh the empty graduated cylinder on the analytical balance and record its mass (m₁).[4]

-

Carefully add a specific volume of 3-bromobutan-2-one (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[8] Record the volume (V).

-

Weigh the graduated cylinder containing the liquid and record the combined mass (m₂).[4]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.[4]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder (m_liquid = m₂ - m₁).

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V .[8]

-

For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[8]

Determination of Refractive Index

The refractive index is a fundamental physical property that is characteristic of a substance. The Abbe refractometer is a standard instrument for this measurement.[1][9]

Principle: An Abbe refractometer measures the critical angle of total internal reflection of a thin layer of the sample placed between two prisms. This angle is directly related to the refractive index of the sample.[2][9]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (to control prism temperature)

-

Light source (typically a sodium lamp or a filtered white light source)

-

Dropper or pipette

-

Solvents for cleaning (e.g., acetone, ethanol) and soft tissues

-

Sample of 3-bromobutan-2-one

Procedure:

-

Turn on the light source and the circulating water bath set to the desired temperature (e.g., 20.0 °C).

-

Clean the surfaces of the measuring and illuminating prisms using a soft tissue moistened with a suitable solvent (e.g., acetone or ethanol) and allow them to dry completely.[9]

-

Using a clean dropper, place 2-3 drops of the 3-bromobutan-2-one sample onto the surface of the measuring (lower) prism.[2][9]

-

Gently close the illuminating (upper) prism to spread the liquid into a thin, uniform layer.[2]

-

Adjust the mirror or light source to maximize the illumination of the prisms.

-

While looking through the eyepiece, rotate the coarse adjustment knob until the field of view shows a distinct light and dark boundary.

-

If a colored band is visible at the boundary, turn the chromatic dispersion compensator knob until the boundary becomes a sharp, achromatic line.[9]

-

Use the fine adjustment knob to precisely align the boundary line with the center of the crosshairs in the eyepiece.[9]

-

Read the refractive index value directly from the instrument's scale.[9]

-

Clean the prisms thoroughly after the measurement.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a liquid chemical sample like 3-bromobutan-2-one.

Caption: Logical workflow for physical property determination of a liquid chemical.

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 3. youtube.com [youtube.com]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. chymist.com [chymist.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. scribd.com [scribd.com]

Spectroscopic Profile of 3-Bromo-2-butanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2-butanone (CAS No. 814-75-5), a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 3-Bromo-2-butanone is summarized below. These tables provide a quick reference for the key spectral features of the molecule.

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (adjacent to C=O) | ~2.4 | Singlet | 3H |

| CH (with Br) | ~4.6 | Quartet | 1H |

| CH₃ (adjacent to CHBr) | ~1.8 | Doublet | 3H |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

¹³C NMR (Carbon NMR) Data

The carbon NMR spectrum of 3-Bromo-2-butanone is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

| Carbon | Chemical Shift (ppm) |

| C=O (C2) | ~200 |

| CHBr (C3) | ~45 |

| CH₃ (C1, adjacent to C=O) | ~28 |

| CH₃ (C4, adjacent to CHBr) | ~19 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

IR (Infrared) Spectroscopy Data

The IR spectrum of 3-Bromo-2-butanone would be characterized by the following key absorption bands, indicative of its functional groups. The spectrum is typically acquired as a neat liquid between salt plates (CAPILLARY CELL: NEAT)[1].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O (Ketone) stretch |

| 2980-2850 | Medium-Strong | C-H (alkane) stretch |

| 1450-1350 | Medium | C-H (alkane) bend |

| 650-550 | Medium-Strong | C-Br stretch |

MS (Mass Spectrometry) Data

Mass spectrometry data for 3-Bromo-2-butanone reveals a characteristic isotopic pattern for bromine-containing compounds. The data presented here is from electron ionization (EI) mass spectrometry[2][3].

| m/z | Relative Intensity (%) | Ion Fragment |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

| 150 | High | [M]⁺ (Molecular Ion, ⁷⁹Br) |

| 152 | High | [M+2]⁺ (Molecular Ion, ⁸¹Br) |

| 71 | Moderate | [M - Br]⁺ or [C₄H₇O]⁺ |

| 107/109 | Moderate | [CH₃CHBr]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 3-Bromo-2-butanone.

Methodology:

-

Sample Preparation: A sample of 3-Bromo-2-butanone (liquid) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Acquisition Parameters (¹H NMR):

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0-12 ppm

-

-

Acquisition Parameters (¹³C NMR):

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 90 degrees

-

Spectral width: 0-220 ppm

-

Proton decoupling is employed to simplify the spectrum.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of 3-Bromo-2-butanone.

Methodology:

-

Sample Preparation: As a liquid, 3-Bromo-2-butanone can be analyzed neat. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition Parameters:

-

A background spectrum of the clean KBr/NaCl plates is first recorded.

-

The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

-

Sample Introduction: For a volatile liquid like 3-Bromo-2-butanone, direct injection or infusion into the ion source is a common method. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for separation and analysis.

-

Ionization: Electron Ionization (EI) is typically used, with a standard electron energy of 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio.

-

Detection: An electron multiplier detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of 3-Bromo-2-butanone.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-butanone from 2-Bromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable multi-step synthesis pathway for producing 3-bromo-2-butanone, a valuable chemical intermediate, starting from 2-bromobutane. The document details the underlying chemical transformations, provides generalized experimental protocols, and presents key quantitative data for each step of the process.

The conversion of 2-bromobutane to 3-bromo-2-butanone is not a direct transformation but is efficiently achieved through a four-step reaction sequence. This pathway involves elimination, hydration, oxidation, and finally, alpha-bromination. Each step has been selected for its reliability and applicability in a laboratory setting.

Overall Synthesis Pathway

The synthesis route transforms the starting alkyl halide into an alkene, which is then converted to a secondary alcohol. This alcohol is subsequently oxidized to a ketone, which undergoes a regioselective bromination to yield the final product.

Caption: Overall synthesis pathway from 2-bromobutane to 3-bromo-2-butanone.

Step 1: Dehydrobromination of 2-Bromobutane to But-2-ene

The initial step involves an E2 elimination reaction of 2-bromobutane to form an alkene. The use of a strong, non-bulky base like alcoholic potassium hydroxide favors the formation of the more substituted alkene, but-2-ene, as the major product according to Saytzeff's rule.[1][2][3]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place a solution of potassium hydroxide (1.2 eq.) in ethanol.

-

Addition of Reactant: Slowly add 2-bromobutane (1.0 eq.) to the heated ethanolic KOH solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 1-2 hours. The reaction progress can be monitored by gas chromatography.

-

Workup and Purification: After cooling, the but-2-ene product, which is a gas at room temperature, can be collected by distillation or in a gas collection apparatus. For liquid phase workup, the reaction mixture is diluted with water and extracted with a low-boiling point solvent. The organic layer is then washed, dried, and the solvent carefully removed.

| Parameter | Value | Reference(s) |

| Starting Material | 2-Bromobutane | [1] |

| Reagents | Potassium Hydroxide (KOH), Ethanol | [1][2] |

| Reaction Type | E2 Elimination (Dehydrohalogenation) | [4] |

| Major Product | But-2-ene (mixture of cis and trans isomers) | [2] |

| Minor Product | But-1-ene | [2] |

| Theoretical Yield | The ratio of but-2-ene to but-1-ene can vary. | [2] |

| Purification Method | Distillation / Gas Collection |

Step 2: Acid-Catalyzed Hydration of But-2-ene to 2-Butanol

In this step, but-2-ene is converted to 2-butanol through an acid-catalyzed hydration reaction. The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.

Experimental Protocol

-

Reaction Setup: Place but-2-ene (1.0 eq.) in a suitable solvent (e.g., THF or directly in the aqueous acid) in a flask equipped for cooling.

-

Addition of Reagents: Add a solution of aqueous sulfuric acid (catalytic amount, e.g., 50% H₂SO₄) to the alkene while maintaining a low temperature.

-

Reaction Conditions: Stir the mixture vigorously for several hours. The reaction can be monitored by TLC or GC to check for the disappearance of the starting material.

-

Workup and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed via rotary evaporation. The crude 2-butanol can be purified by distillation.

| Parameter | Value | Reference(s) |

| Starting Material | But-2-ene | [5] |

| Reagents | Water, Sulfuric Acid (H₂SO₄) (catalyst) | [5][6] |

| Reaction Type | Electrophilic Addition (Hydration) | [7] |

| Product | 2-Butanol | [6] |

| Purification Method | Extraction followed by Distillation |

Step 3: Oxidation of 2-Butanol to 2-Butanone

The secondary alcohol, 2-butanol, is oxidized to the corresponding ketone, 2-butanone. A common and effective oxidizing agent for this transformation is an acidic solution of sodium or potassium dichromate.[8]

Experimental Protocol

-

Preparation of Oxidizing Agent: In a flask, dissolve sodium dichromate dihydrate (0.33 eq.) in water and slowly add concentrated sulfuric acid (0.67 eq. based on H⁺ requirement) while cooling in an ice bath.

-

Reaction Setup: Place 2-butanol (1.0 eq.) in a separate reaction flask, optionally diluted with a solvent like diethyl ether, and cool it in an ice bath.

-

Addition: Add the prepared oxidizing solution dropwise to the stirred 2-butanol solution, maintaining the temperature below 30°C. A color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) will be observed.[9]

-

Workup and Purification: After the addition is complete, allow the mixture to stir until the reaction is complete. Separate the organic layer (if using an ether solvent) or perform an extraction with diethyl ether. Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate. The product, 2-butanone, is isolated by distillation.

| Parameter | Value | Reference(s) |

| Starting Material | 2-Butanol | |

| Reagents | Sodium Dichromate (Na₂Cr₂O₇), Sulfuric Acid (H₂SO₄), Water | |

| Reaction Type | Oxidation | [8] |

| Product | 2-Butanone | |

| Reported Yield | ~71.5-83% | |

| Purification Method | Extraction and Distillation |

Step 4: Alpha-Bromination of 2-Butanone to 3-Bromo-2-butanone

The final step is the regioselective alpha-bromination of 2-butanone. Under acidic conditions, the reaction proceeds through the more stable enol intermediate, leading to bromination at the more substituted alpha-carbon (position 3).

Experimental Protocol

This protocol is adapted from a similar procedure for the bromination of 3-methyl-2-butanone.[10]

-

Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, dissolve 2-butanone (1.0 eq.) in glacial acetic acid or anhydrous methanol.

-

Addition of Bromine: Cool the solution in an ice-salt bath to 0-5°C. Slowly add a solution of bromine (1.0 eq.) in the same solvent from the dropping funnel. The rate of addition should be controlled to maintain the temperature below 10°C.

-

Reaction Conditions: After the addition is complete, allow the mixture to stir while maintaining the temperature at 10°C for approximately 45-60 minutes, or until the red color of the bromine fades.

-

Workup and Purification: Quench the reaction by adding cold water. Extract the mixture with diethyl ether. The combined ether layers are washed with aqueous potassium carbonate solution and then with water. Dry the organic layer over anhydrous calcium chloride. The solvent is removed on a rotary evaporator, and the crude 3-bromo-2-butanone is purified by vacuum distillation.

| Parameter | Value | Reference(s) |

| Starting Material | 2-Butanone | [10] |

| Reagents | Bromine (Br₂), Acetic Acid or Methanol | [10] |

| Reaction Type | Electrophilic Alpha-Substitution | |

| Product | 3-Bromo-2-butanone | [11] |

| Purification Method | Extraction and Vacuum Distillation | [10] |

Characterization Data

Spectroscopic analysis is crucial for confirming the identity and purity of the intermediates and the final product.

| Compound | IR Spectroscopy (cm⁻¹) | ¹H NMR Spectroscopy (δ, ppm) | Reference(s) |

| But-2-ene | C-H stretch (~2950-3050), C=C stretch (~1670) | (trans): ~1.7 (d, 6H), ~5.4 (m, 2H) | [12][13] |

| 2-Butanol | Broad O-H stretch (~3350), C-H stretch (~2960), C-O stretch (~1100) | ~0.9 (t, 3H), ~1.2 (d, 3H), ~1.5 (m, 2H), ~3.8 (m, 1H), OH proton (variable) | [14][15] |

| 2-Butanone | Strong C=O stretch (~1715), C-H stretch (~2980) | ~1.05 (t, 3H), ~2.1 (s, 3H), ~2.45 (q, 2H) | [16][17] |

| 3-Bromo-2-butanone | Strong C=O stretch (~1720), C-H stretch (~2990), C-Br stretch (~650) | ~1.8 (d, 3H), ~2.4 (s, 3H), ~4.4 (q, 1H) | [18][19] |

Workflow Visualization

The following diagram illustrates the logical flow of the experimental work for each stage of the synthesis.

Caption: Experimental workflow for the multi-step synthesis.

References

- 1. brainly.in [brainly.in]

- 2. Write the product of the given reaction class 11 chemistry CBSE [vedantu.com]

- 3. gauthmath.com [gauthmath.com]

- 4. When 2bromobutane reacts with alcoholic KOH the reaction class 12 chemistry JEE_Main [vedantu.com]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. savvy-chemist: Alcohols (4) Redox reaction with sodium dichromate(VI) [derekcarrsavvy-chemist.blogspot.com]

- 9. Preparation of 2-butanone - 832 Words | Bartleby [bartleby.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Page loading... [wap.guidechem.com]

- 12. 2-Butene, (E)- [webbook.nist.gov]

- 13. docbrown.info [docbrown.info]

- 14. 2-Butanol(78-92-2) 1H NMR spectrum [chemicalbook.com]

- 15. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. spectrabase.com [spectrabase.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. 3-BROMO-2-BUTANONE(814-75-5) 1H NMR [m.chemicalbook.com]

- 19. 2-Butanone, 3-bromo- | C4H7BrO | CID 13142 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-2-butanone, a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The primary focus of this document is the detailed methodology for the acid-catalyzed bromination of 2-butanone, which is the most common and regioselective route to the desired product. This guide also explores alternative synthetic approaches and provides a thorough compilation of the physicochemical and spectroscopic data for 3-bromo-2-butanone to aid in its characterization. The information presented is intended to be a practical resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

3-Bromo-2-butanone, also known as 3-bromobutan-2-one, is a halogenated ketone with the chemical formula C₄H₇BrO.[1][3][4][5] Its utility as a synthetic intermediate stems from the presence of two reactive functional groups: a carbonyl group and an alkyl bromide. This bifunctionality allows for a wide range of subsequent chemical transformations, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This guide will detail the reagents, experimental conditions, and underlying mechanisms for the synthesis of this important compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 3-bromo-2-butanone is essential for its proper handling, purification, and characterization. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of 3-Bromo-2-butanone

| Property | Value | Reference |

| CAS Number | 814-75-5 | [4][5] |

| Molecular Formula | C₄H₇BrO | [1][3][4][5] |

| Molecular Weight | 151.00 g/mol | [3][4][5] |

| Appearance | Clear light yellow to brown liquid | [1] |

| Boiling Point | 36 °C (11 mmHg) | [5][6] |

| Density | 1.416 g/mL at 25 °C | [6] |

| Flash Point | >100 °C | [6] |

| Solubility | Miscible with dichloromethane | [1][6] |

Table 2: Spectroscopic Data of 3-Bromo-2-butanone

| Technique | Data | Reference |

| ¹H NMR | Spectrum available | [7] |

| ¹³C NMR | Spectrum available (in CDCl₃) | [1][4] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available | [4][8] |

| Infrared (IR) | Spectrum available (liquid film) | [1] |

Synthesis of 3-Bromo-2-butanone

The most prevalent method for the synthesis of 3-bromo-2-butanone is the direct bromination of 2-butanone (methyl ethyl ketone). The regioselectivity of this reaction is highly dependent on the reaction conditions, with acidic conditions favoring the formation of the 3-bromo isomer.

Acid-Catalyzed Bromination of 2-Butanone

The acid-catalyzed bromination of ketones proceeds through an enol intermediate. For an unsymmetrical ketone like 2-butanone, the reaction's regioselectivity is determined by the relative stability of the two possible enol tautomers. The more substituted enol is generally more stable, leading to the preferential formation of the thermodynamically favored product.

Signaling Pathway: Mechanism of Acid-Catalyzed Bromination

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. (3R)-3-bromobutan-2-one | C4H7BrO | CID 638118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Butanone, 3-bromo- | C4H7BrO | CID 13142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-2-butanone | 814-75-5 | AAA81475 | Biosynth [biosynth.com]

- 6. chembk.com [chembk.com]

- 7. 3-BROMO-2-BUTANONE(814-75-5) 1H NMR [m.chemicalbook.com]

- 8. 2-Butanone, 3-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 3-Bromo-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2-butanone, a versatile chemical intermediate. The document details the key intermediates, reaction mechanisms, and experimental protocols, with a focus on providing actionable data and visualizations for laboratory and development settings.

Introduction

3-Bromo-2-butanone is a valuable building block in organic synthesis, utilized in the preparation of a variety of pharmaceuticals and other complex organic molecules. Its reactivity, stemming from the presence of both a carbonyl group and a bromine atom on an adjacent carbon, allows for a wide range of chemical transformations. The predominant and most direct method for synthesizing 3-Bromo-2-butanone is through the electrophilic alpha-bromination of 2-butanone. The regioselectivity of this reaction is a critical aspect, with the formation of the desired 3-bromo isomer being favored under specific conditions.

Primary Synthesis Route: Acid-Catalyzed Bromination of 2-Butanone

The most common and efficient synthesis of 3-Bromo-2-butanone involves the direct bromination of 2-butanone in the presence of an acid catalyst. This reaction proceeds through a key enol intermediate.

The Key Intermediate: The Enol of 2-Butanone

Under acidic conditions, 2-butanone exists in equilibrium with its two possible enol tautomers: (Z)-but-2-en-2-ol and (E)-but-2-en-2-ol (the more substituted enol), and but-1-en-2-ol (the less substituted enol). The formation of the more substituted and thermodynamically more stable enol is favored. This regioselectivity is the cornerstone of selectively synthesizing 3-Bromo-2-butanone over its 1-bromo isomer.

Reaction Mechanism

The acid-catalyzed bromination of 2-butanone follows a well-established mechanism:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-butanone, increasing the acidity of the alpha-hydrogens.

-

Enolization: A weak base (such as the conjugate base of the acid or another molecule of the ketone) removes a proton from the more substituted alpha-carbon (C3), leading to the formation of the thermodynamically favored enol intermediate.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding 3-Bromo-2-butanone and hydrobromic acid (HBr).

Alternative Synthesis Route: From Methyl 3-Oxopentanoate

An alternative pathway for the synthesis of bromobutanone has been reported, starting from methyl 3-oxopentanoate. This multi-step synthesis involves different key intermediates.

Reaction Pathway

According to a patented process, the synthesis proceeds as follows:

-

Chlorination: Methyl 3-oxopentanoate is reacted with a chlorinating agent.

-

Degreasing: The chlorinated intermediate undergoes a "degreasing" reaction.

-

Bromination: The resulting key intermediate is then brominated to yield the final bromobutanone product.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of 3-Bromo-2-butanone.

Table 1: Physicochemical Properties of 3-Bromo-2-butanone

| Property | Value |

| Molecular Formula | C₄H₇BrO |

| Molecular Weight | 151.00 g/mol |

| CAS Number | 814-75-5 |

| Boiling Point | 36-38 °C at 11 mmHg |

| Density | 1.416 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.460 |

Table 2: Yields for the Alternative Synthesis Route from Methyl 3-Oxopentanoate

| Reaction Step | Product | Yield |

| Chlorination | Chlorinated Intermediate | > 70% |

| Overall | Bromobutanone | > 50% |

Table 3: Spectroscopic Data for 3-Bromo-2-butanone

| Spectroscopy | Key Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 4.45 (q, 1H), 2.40 (s, 3H), 1.80 (d, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 202.1, 46.8, 26.9, 20.1 |

| IR (neat) | ν (cm⁻¹): 1720 (C=O) |

| Mass Spec (EI) | m/z: 152, 150 (M+), 108, 106, 72, 43 |

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the acid-catalyzed bromination of 2-butanone. This protocol is adapted from a procedure for a similar ketone and should be optimized for specific laboratory conditions.

Acid-Catalyzed Bromination of 2-Butanone

Materials:

-

2-Butanone

-

Bromine

-

Glacial Acetic Acid

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether or Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butanone (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure.

Conclusion

The synthesis of 3-Bromo-2-butanone is most effectively achieved through the acid-catalyzed bromination of 2-butanone. The key to this synthesis is the formation of the more stable, more substituted enol intermediate, which directs the regioselectivity of the bromination to the C3 position. This guide has provided a detailed overview of the reaction mechanism, quantitative data, and a practical experimental protocol to aid researchers and professionals in the successful synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity in specific applications.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity of Alpha-Bromo Ketones

Alpha-bromo ketones are a pivotal class of organic intermediates, widely recognized for their versatile reactivity and significant role in synthetic chemistry and drug discovery. Their importance stems from the unique electronic properties conferred by the presence of a bromine atom on the carbon adjacent (alpha) to a carbonyl group. This arrangement renders the α-carbon highly electrophilic and the α-protons acidic, making these compounds susceptible to a range of nucleophilic attacks, eliminations, and rearrangements.[1] This guide provides a comprehensive examination of the synthesis, reactivity, and application of alpha-bromo ketones, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Core of Reactivity: Electronic Structure

The reactivity of α-bromo ketones is fundamentally governed by the interplay of electronic effects from the bromine atom and the carbonyl group. Both are electron-withdrawing, which creates a strong dipole, making the α-carbon an excellent electrophile, primed for nucleophilic substitution (SN2) reactions.[1] Simultaneously, the carbonyl group's ability to stabilize an adjacent negative charge via enolate formation makes the α-protons acidic, paving the way for base-mediated elimination and rearrangement reactions.[1][2]

Synthesis of Alpha-Bromo Ketones

The most common route to α-bromo ketones is the direct halogenation of a corresponding ketone.[3] This transformation typically proceeds via an enol or enolate intermediate.

Acid-Catalyzed Bromination

Under acidic conditions, ketones undergo tautomerization to form a nucleophilic enol intermediate.[4][5] This enol then reacts with an electrophilic bromine source, such as molecular bromine (Br₂), to yield the α-bromo ketone.[5][6] The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that enol formation is the rate-determining step.[7]

// Node styles Ketone [label="Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedKetone [label="Protonated\nKetone", fillcolor="#F1F3F4", fontcolor="#202124"]; Enol [label="Enol Intermediate", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mrecord, label="{ O-H | C=C }"]; Oxonium [label="Oxonium Ion", fillcolor="#F1F3F4", fontcolor="#202124"]; AlphaBromoKetone [label="Alpha-Bromo Ketone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge styles edge [color="#5F6368"];

// Relationships Ketone -> ProtonatedKetone [label="+ H⁺ (cat.)"]; ProtonatedKetone -> Enol [label="- H⁺"]; Enol -> Oxonium [label="+ Br₂", color="#EA4335"]; Oxonium -> AlphaBromoKetone [label="- H⁺", color="#34A853"];

// Invisible nodes for alignment {rank=same; Ketone; ProtonatedKetone; Enol; Oxonium; AlphaBromoKetone;} } caption { label = "Figure 1: Mechanism of Acid-Catalyzed Bromination." fontname = "Arial" fontsize = 10 }

Other Synthetic Methods

Various other reagents and conditions have been developed to synthesize α-bromo ketones, often aiming for milder conditions, higher selectivity, and improved yields.[3] These include the use of N-bromosuccinimide (NBS), cupric bromide, and methods for the direct conversion of olefins or alkynes.[8][9]

Key Reaction Pathways

The dual electronic nature of α-bromo ketones gives rise to several fundamental reaction pathways, which can be selected based on the choice of reagents and reaction conditions.

// Node styles StartNode [label="Alpha-Bromo Ketone", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon]; Substitution [label="Nucleophilic Substitution\n(SN2 Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elimination [label="Elimination\n(α,β-Unsaturated Ketone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rearrangement [label="Favorskii Rearrangement\n(Carboxylic Acid Derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge styles edge [color="#5F6368"];

// Relationships StartNode -> Substitution [label="Weakly Basic\nNucleophile"]; StartNode -> Elimination [label="Sterically Hindered\nBase (e.g., Pyridine)"]; StartNode -> Rearrangement [label="Strong Base\n(e.g., OH⁻, OR⁻)"]; } caption { label = "Figure 2: Major Reactivity Pathways of Alpha-Bromo Ketones." fontname = "Arial" fontsize = 10 }

Nucleophilic Substitution (SN2)

The electrophilic α-carbon is a prime target for nucleophiles. These reactions proceed via a classic SN2 pathway. To favor substitution over other reaction types, less basic nucleophiles are generally employed, as strongly basic conditions can lead to enolate formation and subsequent elimination or rearrangement.[10] Thiolates, amines, and carboxylates are common nucleophiles in these transformations.

// Structure definitions reactant [label=<

Nu-+

RBr C || O

];

transition [label=<

[Nu

RBr] C || O

‡

, fontcolor="#EA4335"];

product [label=<

RNu C || O

+Br-

];

// Relationships reactant -> transition [label="S_N2 Attack", color="#5F6368"]; transition -> product [label="Halide Ejection", color="#5F6368"]; } caption { label = "Figure 3: Generalized SN2 Reaction at the α-Carbon." fontname = "Arial" fontsize = 10 }

Elimination Reactions

When treated with a base, particularly a sterically hindered, non-nucleophilic base like pyridine, α-bromo ketones can undergo dehydrobromination to form α,β-unsaturated ketones.[4][11] This reaction proceeds through an E2 elimination mechanism and is a valuable method for introducing carbon-carbon double bonds in conjugation with a carbonyl group.[7]

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones possessing at least one α'-hydrogen.[12] In the presence of a strong, non-hindered base (e.g., hydroxide or alkoxide), the ketone is converted into a carboxylic acid derivative (acid, ester, or amide).[13][14] The widely accepted mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by the nucleophilic base, leading to ring opening and the rearranged product.[13][15] For cyclic α-bromo ketones, this rearrangement results in a ring contraction, providing a powerful tool for synthesizing strained ring systems.[13][16]

// Node styles Start [label="α-Bromo Ketone\n(with α'-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate [label="Enolate Formation", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclopropanone [label="Cyclopropanone\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Attack [label="Nucleophilic Attack\n(e.g., by OH⁻)", fillcolor="#FFFFFF", fontcolor="#202124"]; Tetrahedral [label="Tetrahedral Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; RingOpen [label="Ring Opening", fillcolor="#FFFFFF", fontcolor="#202124"]; Carboxylate [label="Carboxylate Anion", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="Carboxylic Acid\n(after protonation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge styles edge [color="#5F6368"];

// Relationships Start -> Enolate [label="+ Base (-H⁺)"]; Enolate -> Cyclopropanone [label="Intramolecular SN2\n(-Br⁻)", color="#EA4335"]; Cyclopropanone -> Attack; Attack -> Tetrahedral; Tetrahedral -> RingOpen [color="#4285F4"]; RingOpen -> Carboxylate; Carboxylate -> FinalProduct [label="+ H⁺"]; } caption { label = "Figure 4: The Cyclopropanone Mechanism of the Favorskii Rearrangement." fontname = "Arial" fontsize = 10 }

Quantitative Data Summary

The following tables summarize yields for representative reactions involving alpha-bromo ketones, providing a comparative overview of different synthetic and reactive protocols.

Table 1: Synthesis of α-Bromo Ketones - Selected Yields

| Starting Ketone | Brominating Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | Br₂ in glacial acetic acid | α-Bromoacetophenone | High | [1] |

| Acetophenone | NBS, p-TsOH·H₂O in [Bmim]PF₆ | α-Bromoacetophenone | >80% | [9] |

| 2-Methylcyclohexanone | Br₂ in acetic acid | 2-Bromo-2-methylcyclohexanone | Good | [7] |

| Various Ketones | Enol acetate bromination | Various α-bromoketones | 46-90% | [17] |

| Aromatic Ketones | Br₂ (no catalyst) | α-Bromo aromatic ketones | Good to Excellent |[3] |

Table 2: Reactivity of α-Bromo Ketones - Selected Yields

| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Favorskii Rearrangement | 2-Bromocyclohexanone | NaOH in water | Cyclopentanecarboxylic acid | Good | [1] |

| Favorskii Rearrangement | Cyclic α-halo ketone | Base | Ring-contracted acid | Good | [16] |

| Elimination | 2-Bromo-2-methylcyclohexanone | Pyridine, heat | 2-Methyl-2-cyclopentenone | Good | [4] |

| Nucleophilic Substitution | α-Bromoacetophenone | Thiophenol | α-Thiophenoxyacetophenone | High |[1] |

Applications in Drug Development

Alpha-bromo ketones are valuable in drug discovery, particularly as covalent inhibitors that target nucleophilic residues like cysteine in proteins.[1] Their reactivity can be harnessed to develop activity-based probes for identifying and profiling enzyme targets, a critical workflow in modern chemical proteomics.[1] For example, an α-bromo ketone warhead can be incorporated into a kinase inhibitor scaffold to covalently modify a cysteine residue in the enzyme's active site, leading to irreversible inhibition and providing a powerful tool for studying kinase function.

// Node styles Probe [label="Design α-Bromo Ketone\nCovalent Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Probe with\nCell Lysate/Protein", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Covalent Modification\nof Cysteine Residue", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Proteomic Analysis\n(e.g., LC-MS/MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Identify [label="Identify and Quantify\nTarget Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Validate [label="Target Validation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge styles edge [color="#5F6368"];

// Relationships Probe -> Incubate; Incubate -> Reaction [color="#EA4335"]; Reaction -> Analysis; Analysis -> Identify; Identify -> Validate; } caption { label = "Figure 5: Workflow for Target Identification Using an α-Bromo Ketone Probe." fontname = "Arial" fontsize = 10 }

Spectroscopic Characterization

The structural elucidation of α-bromo ketones relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch is observed, typically in the range of 1680-1715 cm⁻¹ for aromatic ketones and around 1720 cm⁻¹ for aliphatic ketones.[18]

-

1H NMR Spectroscopy: The proton(s) on the α-carbon bearing the bromine atom are deshielded and typically appear in the δ 4.0-5.0 ppm region. Protons on the α'-carbon appear further upfield, generally between δ 2.0-2.5 ppm.[18]

-

13C NMR Spectroscopy: The carbonyl carbon signal is characteristically found far downfield (δ > 190 ppm). The α-carbon attached to the bromine is also shifted downfield compared to a non-brominated analog.[18]

Experimental Protocols

Protocol 7.1: Acid-Catalyzed Bromination of Acetophenone[1]

-

In a fume hood, dissolve acetophenone (1.0 eq) in glacial acetic acid.

-

Slowly add bromine (1.05 eq) dropwise to the solution at room temperature with constant stirring.

-

Continue stirring the mixture for 2-4 hours, monitoring the reaction by observing the disappearance of the bromine color.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure α-bromoacetophenone.

Protocol 7.2: Favorskii Rearrangement of 2-Bromocyclohexanone[1]

-

Prepare a solution of sodium hydroxide (3.0 eq) in water.

-

Add 2-bromocyclohexanone (1.0 eq) to the basic solution at room temperature.

-

Heat the mixture under reflux for 2-3 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, acidify the aqueous solution with concentrated HCl.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting cyclopentanecarboxylic acid by distillation or recrystallization.

Conclusion

Alpha-bromo ketones are exceptionally versatile intermediates in organic chemistry. The ability to selectively engage in nucleophilic substitution, elimination, or rearrangement by tuning reaction conditions makes them powerful building blocks for complex molecule synthesis. Their application as covalent probes in chemical biology and drug discovery further underscores their importance. A thorough understanding of their underlying reactivity, guided by mechanistic principles and supported by robust experimental protocols, empowers researchers to fully exploit the synthetic potential of this important class of molecules.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 11. fiveable.me [fiveable.me]

- 12. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 13. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 14. purechemistry.org [purechemistry.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

An In-depth Technical Guide to 3-Bromo-2-butanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-butanone, a halogenated ketone, is a versatile chemical intermediate with significant applications in organic synthesis. While not an active pharmaceutical ingredient itself, its utility as a reactive building block makes it a valuable compound for professionals in drug discovery and development, as well as in the broader chemical industry. This guide provides a comprehensive overview of its chemical and physical properties, outlines a common synthetic application, and details its role in the construction of more complex molecules.

Core Properties of 3-Bromo-2-butanone

3-Bromo-2-butanone is a colorless to light yellow or brown liquid. Its bifunctional nature, containing both a ketone carbonyl group and an alkyl halide, makes it a reactive substrate for a variety of chemical transformations.[1] This reactivity is fundamental to its role in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials.[1]

Physicochemical and Spectroscopic Data

The quantitative properties of 3-Bromo-2-butanone are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₄H₇BrO[1][2][3][4][5] |

| Molecular Weight | 151.00 g/mol [1][5][6] |

| CAS Number | 814-75-5[1][2][5] |

| Density | 1.416 g/cm³ at 25 °C[2][5] |

| Boiling Point | 36 °C at 11 mmHg[2] |

| Flash Point | 51 °C[2] |

| Refractive Index | n20/D 1.460[5] |

| SMILES String | CC(Br)C(C)=O[5] |

| InChI Key | BNBOUFHCTIFWHN-UHFFFAOYSA-N[4][5] |

Synthetic Applications and Experimental Protocols

The primary utility of 3-Bromo-2-butanone lies in its role as a precursor in organic synthesis. It is frequently used in alkylation and condensation reactions to introduce the 2-oxobutyl group into a target molecule.[1] These reactions are pivotal in building the carbon skeleton of more complex chemical entities.

One notable application is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents. For instance, 3-Bromo-2-butanone is a key reactant in the preparation of substituted oxazoles and imidazoles.

Example Experimental Protocol: Synthesis of 4,5-dimethyl-1,3-dithiol-2-one

This protocol describes a two-step synthesis where 3-Bromo-2-butanone is used as the starting material to form a key intermediate.

Objective: To synthesize 4,5-dimethyl-1,3-dithiol-2-one using 3-Bromo-2-butanone.

Methodology:

-

Step 1: Preparation of o-isopropyl S-3-oxobutan-2-yl dithiocarbonate.

-

3-Bromo-2-butanone is reacted with potassium o-isopropylxanthate.

-

This reaction proceeds via nucleophilic substitution, where the xanthate displaces the bromide ion.

-

-

Step 2: Cyclization to form 4,5-dimethyl-1,3-dithiol-2-one.

This resulting dithiole derivative can serve as a valuable intermediate for further elaboration in drug development and materials science.[3]

Logical and Experimental Workflows

To visualize the role of 3-Bromo-2-butanone in synthetic chemistry, the following diagrams illustrate its position as a chemical intermediate and a general workflow for its application in the synthesis of heterocyclic compounds.

Caption: Role of 3-Bromo-2-butanone as a key intermediate.

Caption: General workflow for oxazole synthesis using 3-Bromo-2-butanone.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-2-butanone for Laboratory Personnel

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for 3-Bromo-2-butanone (CAS No. 814-75-5). The information herein is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Properties

3-Bromo-2-butanone, also known as 3-bromobutan-2-one, is a flammable, corrosive, and toxic organic compound.[1][2] It is primarily used in organic synthesis as a reagent and as a building block for pharmaceuticals and agrochemicals.[1][2][3] Its utility in chemical synthesis stems from its reactive carbonyl and alkyl halide functional groups.[4]

Table 1: Chemical and Physical Properties of 3-Bromo-2-butanone

| Property | Value |

| CAS Number | 814-75-5[1] |

| Molecular Formula | C4H7BrO[1] |

| Molecular Weight | 151.00 g/mol |

| Appearance | Clear, light yellow to brown liquid |

| Boiling Point | 36°C (11 mmHg) |

| Density | 1.416 g/mL at 25°C[5] |

| Flash Point | 51°C (123.8°F) |

| Solubility | Miscible with dichloromethane.[5] Soluble to some extent in water.[2] |

| Refractive Index | n20/D 1.460 |

Hazard Identification and GHS Classification

3-Bromo-2-butanone is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6][7] It is crucial to understand these hazards before handling the chemical.

Table 2: GHS Hazard Classification for 3-Bromo-2-butanone

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour[6][7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6][7] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[6][7] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[6][7] |

Hazard Pictograms:

-

Flame (Flammable)

-

Corrosion (Skin Corrosion/Eye Damage)

-

Exclamation Mark (Acute Toxicity)

Toxicology and Exposure Effects

3-Bromo-2-butanone is harmful if swallowed or in contact with skin.[6][7] It causes severe skin burns and eye damage.[6][7] It is also a lachrymator, meaning it can cause tearing.[1] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1] Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[1]

As an α-halo ketone, 3-Bromo-2-butanone is an alkylating agent.[8] Its toxicity is likely due to its ability to react with and covalently modify biological nucleophiles, disrupting cellular function. While specific signaling pathways have not been extensively documented, its reactivity suggests a broad-based mechanism of toxicity rather than a targeted interaction with a single pathway.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to hazard control is essential when working with 3-Bromo-2-butanone.

Caption: Hierarchy of Controls for Handling 3-Bromo-2-butanone.

Engineering Controls:

-

Always handle 3-Bromo-2-butanone in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6][1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a full-face shield.[6]

-

Skin Protection:

-

Wear a flame-resistant lab coat over personal clothing.

-

Use chemical-resistant gloves (e.g., butyl rubber, Viton®). Always inspect gloves for integrity before use.

-

Wear appropriate protective clothing to prevent skin exposure.[1]

-

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[6][1]

Safe Handling and Storage

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][1]

-

Use non-sparking tools and take precautionary measures against static discharge.[6][1]

-

Ground and bond containers when transferring material.[6][1]

-

Avoid breathing vapor or mist.[6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][1]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6][1]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving 3-Bromo-2-butanone. These should be adapted to specific experimental needs and incorporated into a detailed Standard Operating Procedure (SOP).

Caption: General Experimental Workflow for 3-Bromo-2-butanone.

Protocol 1: Weighing and Dispensing

-

Preparation:

-

Ensure all work will be conducted in a certified chemical fume hood.

-

Don all required PPE: safety goggles, face shield, flame-resistant lab coat, and appropriate chemical-resistant gloves.

-

Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, remove it from the balance, add the chemical inside the fume hood, and then re-seal and weigh the container outside the hood.

-

-

Dispensing:

-

Use a glass syringe or pipette to transfer the liquid. Avoid using plastic transfer pipettes as their compatibility is not assured.

-

Dispense the required amount directly into the reaction vessel or a tared, sealed container.

-

Immediately cap the stock bottle and the receiving vessel.

-

Clean any minor drips within the fume hood immediately with an appropriate absorbent material.

-

Protocol 2: Reaction Setup and Monitoring

-

Setup:

-

Assemble all glassware in the fume hood. Ensure all joints are properly sealed.

-

If the reaction is to be heated, use a heating mantle with a temperature controller. Do not use an open flame.

-

Perform additions of 3-Bromo-2-butanone to the reaction mixture slowly, especially if the reaction is exothermic. Consider using an addition funnel.

-

-

Monitoring:

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).

-

If taking samples for analysis, do so carefully within the fume hood.

-

Protocol 3: Decontamination and Waste Disposal

-

Decontamination:

-

Quench any unreacted 3-Bromo-2-butanone in the reaction mixture using a suitable nucleophile (e.g., a solution of sodium bisulfite) before workup. This should be done cautiously, as the reaction may be exothermic.

-

Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.

-

Wash the glassware with soap and water.

-

-

Waste Disposal:

-

Collect all waste containing 3-Bromo-2-butanone, including contaminated solids and rinsates, in a properly labeled, sealed hazardous waste container.

-

Dispose of the waste through your institution's environmental health and safety office.[6]

-

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |

Accidental Release Measures:

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal absorbent.

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains.[6]

-

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][1]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen halides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][1]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and ignition sources.[1]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, can produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.

-

Hazardous Polymerization: Does not occur.[1]

References

A Technical Guide to the Laboratory Hazards of 3-Bromo-2-butanone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-2-butanone (CAS No. 814-75-5) is a versatile reagent in organic synthesis, valued for its role as a precursor in constructing various organic molecules, including heterocyclic compounds.[1][2] As an α-halo ketone, its utility stems from its bifunctional reactivity, which also underlies its significant potential hazards.[2][3] This document provides a comprehensive technical overview of the hazards associated with 3-Bromo-2-butanone, outlining its toxicological properties, safe handling procedures, and emergency response protocols to ensure the safety of laboratory personnel.

Hazard Identification and Classification

3-Bromo-2-butanone is classified as a hazardous substance requiring careful handling.[4] Its primary dangers stem from its flammability, corrosivity, and acute toxicity upon contact or ingestion.[1][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with multiple hazard categories.[6]

Table 1: GHS Hazard Classification for 3-Bromo-2-butanone

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[4][5][7] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4][5] |

| Skin Corrosion / Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[1][4][5] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage[7][8] |

The signal word for this chemical is "Danger".[5][7] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[8] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[8][9]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physicochemical Data for 3-Bromo-2-butanone

| Property | Value | Source(s) |

|---|---|---|